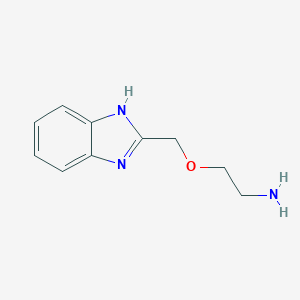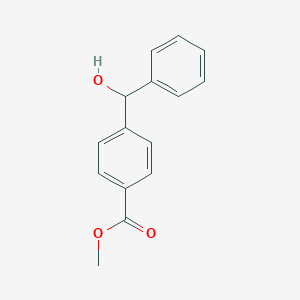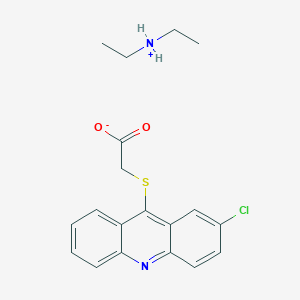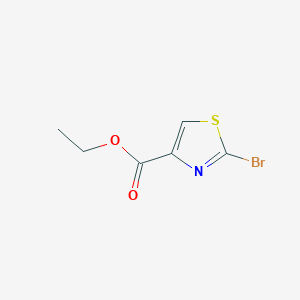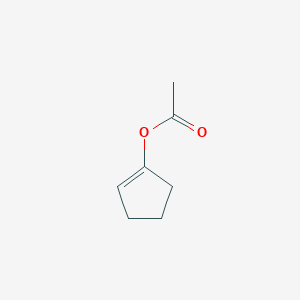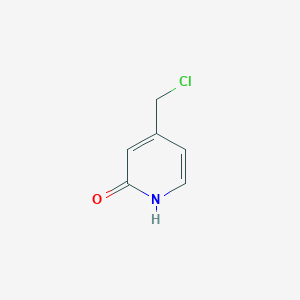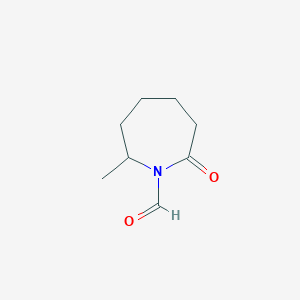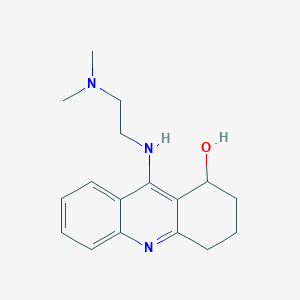
1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)- is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of acridine derivatives and has shown promising results in various areas of research, including biochemistry, pharmacology, and molecular biology.
Wirkmechanismus
The mechanism of action of 1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)- is not fully understood. However, it has been shown to interact with DNA and RNA, leading to the inhibition of certain enzymes and proteins. The compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and viruses. The compound has also been shown to induce cell death in cancer cells, making it a potential candidate for cancer therapy. In addition, it has been used as a fluorescent probe in imaging studies of cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)- in lab experiments is its versatility. The compound has been used in various studies to investigate the mechanism of action of certain enzymes and proteins. It has also been used as a fluorescent probe in imaging studies of cells and tissues. However, one of the limitations of using this compound is its toxicity. The compound has been shown to have toxic effects on certain cells, making it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)-. One area of research is the development of new synthetic methods to produce the compound more efficiently and with higher yields. Another area of research is the investigation of the compound's mechanism of action in more detail. Additionally, the compound's potential as a cancer therapy should be further explored, including studies on its efficacy and safety. Finally, the use of the compound as a fluorescent probe in imaging studies should be further investigated to optimize its performance.
Wissenschaftliche Forschungsanwendungen
1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)- has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antiviral, and anticancer properties. The compound has been used in various studies to investigate the mechanism of action of certain enzymes and proteins. It has also been used as a fluorescent probe in imaging studies of cells and tissues.
Eigenschaften
CAS-Nummer |
104628-18-4 |
|---|---|
Produktname |
1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)- |
Molekularformel |
C17H23N3O |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
9-[2-(dimethylamino)ethylamino]-1,2,3,4-tetrahydroacridin-1-ol |
InChI |
InChI=1S/C17H23N3O/c1-20(2)11-10-18-17-12-6-3-4-7-13(12)19-14-8-5-9-15(21)16(14)17/h3-4,6-7,15,21H,5,8-11H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
XMAVZCCINJYMNG-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC1=C2C(CCCC2=NC3=CC=CC=C31)O |
Kanonische SMILES |
CN(C)CCNC1=C2C(CCCC2=NC3=CC=CC=C31)O |
Synonyme |
1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


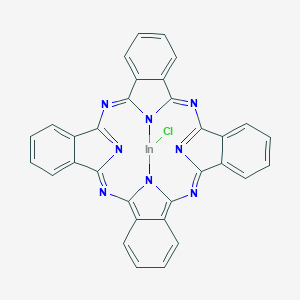
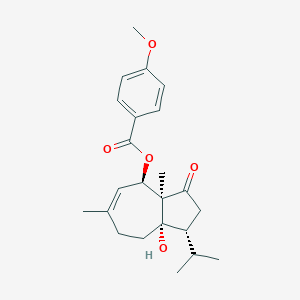
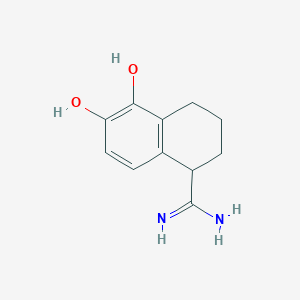
![13,26,39,52,53,55,56,57-Octaza-54lambda2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene](/img/structure/B12231.png)
